molecular formula C20H12O B115083 9,10-Epoxy-9,10-dihydrobenz(j)aceanthrylene CAS No. 140701-33-3

9,10-Epoxy-9,10-dihydrobenz(j)aceanthrylene

Cat. No. B115083
M. Wt: 268.3 g/mol
InChI Key: WSBNMAGTIVSKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Epoxy-9,10-dihydrobenz(j)aceanthrylene, also known as benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), is a highly carcinogenic compound that is formed during the metabolism of benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke, charred meats, and exhaust fumes. BPDE has been extensively studied due to its ability to induce mutations in DNA and cause cancer.

Mechanism Of Action

BPDE exerts its carcinogenic effects by binding covalently to DNA, causing mutations and disrupting the normal functioning of cells. It can also activate oncogenes and inactivate tumor suppressor genes, leading to uncontrolled cell growth and the development of cancer.

Biochemical And Physiological Effects

BPDE has been shown to cause a wide range of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and apoptosis. These effects can contribute to the development of cancer and other diseases.

Advantages And Limitations For Lab Experiments

BPDE is a useful tool for studying the mechanisms of chemical carcinogenesis in the laboratory. However, it has some limitations, such as its high toxicity and instability, which can make it difficult to work with.

Future Directions

There are several future directions for research on BPDE, including:
1. Developing new methods for synthesizing and stabilizing BPDE for use in laboratory experiments.
2. Investigating the role of BPDE in the development of different types of cancer, and identifying ways to prevent or treat these cancers.
3. Studying the effects of BPDE on different cell types and tissues, and identifying biomarkers for its toxicity.
4. Developing new drugs or therapies that target the molecular pathways affected by BPDE, and testing their efficacy in animal models and clinical trials.
5. Exploring the potential use of BPDE as a biomarker for exposure to environmental toxins and pollutants, and developing new methods for detecting and measuring BPDE in biological samples.
In conclusion, 9,10-Epoxy-9,10-dihydrobenz(j)aceanthrylene, or BPDE, is a highly carcinogenic compound that has been extensively studied in scientific research. It is a useful tool for studying the mechanisms of chemical carcinogenesis, but has some limitations due to its toxicity and instability. Future research directions include developing new methods for synthesizing and stabilizing BPDE, investigating its role in cancer development, and exploring its potential use as a biomarker for environmental toxins.

Synthesis Methods

BPDE can be synthesized by the oxidation of BaP with cytochrome P450 enzymes in the liver. This reaction produces BaP-7,8-dihydrodiol, which is then further oxidized by epoxide hydrolase to form BPDE.

Scientific Research Applications

BPDE has been widely used in scientific research as a model compound for studying the mechanisms of chemical carcinogenesis. It has been shown to induce mutations in DNA by forming adducts with guanine, which can lead to the development of cancer.

properties

CAS RN

140701-33-3

Product Name

9,10-Epoxy-9,10-dihydrobenz(j)aceanthrylene

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

IUPAC Name

7-oxahexacyclo[12.6.1.02,12.05,11.06,8.018,21]henicosa-1(21),2(12),3,5(11),9,13,15,17,19-nonaene

InChI

InChI=1S/C20H12O/c1-2-11-4-5-15-13-6-7-16-14(8-9-18-20(16)21-18)17(13)10-12(3-1)19(11)15/h1-10,18,20H

InChI Key

WSBNMAGTIVSKFH-UHFFFAOYSA-N

SMILES

C1=CC2=CC3=C(C=CC4=C3C=CC5C4O5)C6=C2C(=C1)C=C6

Canonical SMILES

C1=CC2=CC3=C(C=CC4=C3C=CC5C4O5)C6=C2C(=C1)C=C6

synonyms

9,10-Epoxy-9,10-dihydrobenz(j)aceanthrylene

Origin of Product

United States

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